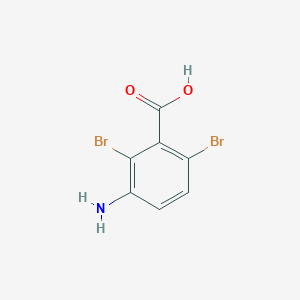

3-Amino-2,6-dibromobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

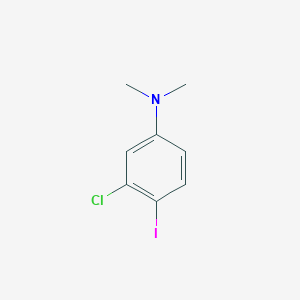

El ácido 3-amino-2,6-dibromobenzoico es un compuesto orgánico con la fórmula molecular C₇H₅Br₂NO₂ y un peso molecular de 294,93 g/mol . Es un derivado del ácido benzoico, caracterizado por la presencia de sustituyentes amino y dibromo en el anillo de benceno.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 3-amino-2,6-dibromobenzoico típicamente implica la bromación de un precursor de ácido benzoico sustituido con amino. Un método común incluye la bromación del ácido antranílico (ácido 2-aminobenzoico) utilizando bromo en presencia de un solvente adecuado . La reacción se lleva a cabo a una temperatura controlada para asegurar la bromación selectiva en las posiciones 2 y 6 del anillo de benceno.

Métodos de producción industrial

La producción industrial del ácido 3-amino-2,6-dibromobenzoico puede implicar rutas sintéticas similares, pero a mayor escala. El proceso incluye el uso de grandes reactores y un control preciso de las condiciones de reacción para lograr altos rendimientos y pureza. La reacción de bromación se sigue de pasos de purificación como la recristalización o la cromatografía para aislar el producto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 3-amino-2,6-dibromobenzoico experimenta diversas reacciones químicas, incluyendo:

Reacciones de sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica, mientras que los átomos de bromo pueden sufrir sustitución electrófila.

Oxidación y reducción: El compuesto puede oxidarse o reducirse bajo condiciones específicas para formar diferentes derivados.

Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento como la acoplamiento de Suzuki-Miyaura, donde reacciona con ácidos borónicos para formar compuestos biarílicos.

Reactivos y condiciones comunes

Bromación: Bromo (Br₂) en un solvente adecuado como ácido acético.

Oxidación: Agentes oxidantes como permanganato de potasio (KMnO₄).

Reducción: Agentes reductores como borohidruro de sodio (NaBH₄).

Acoplamiento: Catalizadores de paladio (Pd) y ácidos borónicos en presencia de una base.

Principales productos formados

Sustitución: Formación de varios derivados de ácido benzoico sustituidos.

Oxidación: Formación de derivados nitro o hidroxilo.

Reducción: Formación de derivados de amina.

Acoplamiento: Formación de compuestos biarílicos.

Aplicaciones Científicas De Investigación

El ácido 3-amino-2,6-dibromobenzoico tiene varias aplicaciones en la investigación científica, incluyendo:

Mecanismo De Acción

El mecanismo de acción del ácido 3-amino-2,6-dibromobenzoico depende de su aplicación específica. En los sistemas biológicos, puede interactuar con dianas celulares como enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. La presencia de átomos de bromo puede aumentar su afinidad de unión a ciertas dianas moleculares, aumentando así su actividad biológica .

Comparación Con Compuestos Similares

Compuestos similares

Ácido 2,6-dibromobenzoico: Estructura similar pero sin el grupo amino.

Ácido 3,5-dibromobenzoico: Los átomos de bromo están posicionados de manera diferente en el anillo de benceno.

Ácido 2-amino-3,6-dibromobenzoico: Estructura similar pero con diferente posicionamiento del grupo amino.

Singularidad

El ácido 3-amino-2,6-dibromobenzoico es único debido al posicionamiento específico de los sustituyentes amino y bromo, lo que puede influir en su reactividad e interacciones con otras moléculas.

Propiedades

Fórmula molecular |

C7H5Br2NO2 |

|---|---|

Peso molecular |

294.93 g/mol |

Nombre IUPAC |

3-amino-2,6-dibromobenzoic acid |

InChI |

InChI=1S/C7H5Br2NO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,10H2,(H,11,12) |

Clave InChI |

NDBRRWMEBDAYRG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1N)Br)C(=O)O)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(E)-1H-pyrrol-2-ylmethylidene]amino}benzamide](/img/structure/B12456742.png)

![N'~1~,N'~5~-bis[(3-chloro-1-benzothiophen-2-yl)carbonyl]pentanedihydrazide](/img/structure/B12456760.png)

![N-{1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methylaniline](/img/structure/B12456769.png)

![N-ethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12456771.png)

![N-(3-chlorophenyl)-N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]acetamide](/img/structure/B12456777.png)

![2-({[4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12456784.png)

![2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456790.png)

![2-[(4,5-Diphenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl piperidine-1-carbodithioate](/img/structure/B12456805.png)

![N-{[3-(butanoylamino)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide](/img/structure/B12456813.png)

![8-[7-(3-Chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12456818.png)